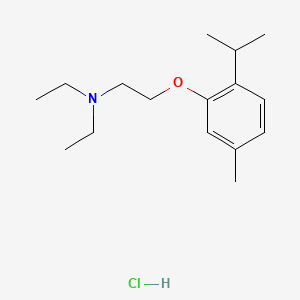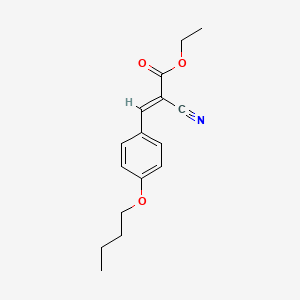
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound with a complex structure that includes a butoxy group attached to a phenyl ring, a cyano group, and an acrylic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde, malononitrile, and ethyl cyanoacetate.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-butoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This forms 3-(4-butoxyphenyl)-2-cyanoacrylonitrile.
Esterification: The resulting product is then esterified with ethyl cyanoacetate under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid.
Reduction: 3-(4-Butoxy-phenyl)-2-amino-acrylic acid ethyl ester.
Substitution: Various substituted esters or amides.
科学研究应用
Chemistry
In chemistry, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Ethoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Propoxy-phenyl)-2-cyano-acrylic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester has a longer alkyl chain in the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new materials and drugs.
属性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
ethyl (E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-3-5-10-20-15-8-6-13(7-9-15)11-14(12-17)16(18)19-4-2/h6-9,11H,3-5,10H2,1-2H3/b14-11+ |
InChI 键 |
ULGKLOSUYRHDHM-SDNWHVSQSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


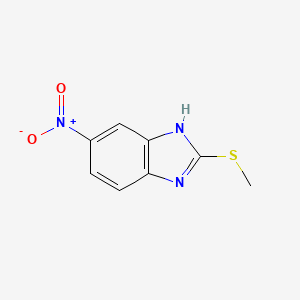

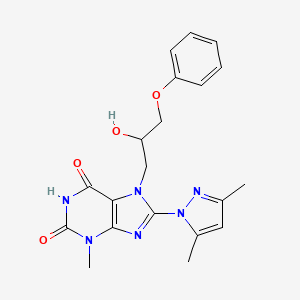
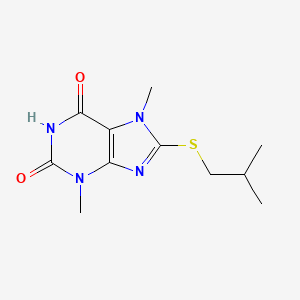
![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)
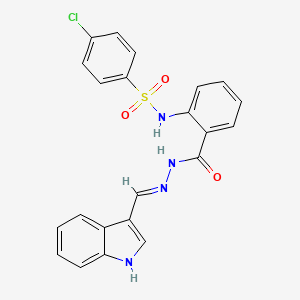

![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)
![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
